1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Description
Oxabicyclo[3.1.1]heptane Core Topology
The 2-oxabicyclo[3.1.1]heptane core distinguishes this compound from related bicyclic systems:
The 2-oxa substitution creates a unique electronic environment, favoring hydrogen bonding at C2 while maintaining the bicyclic rigidity.
tert-Butoxycarbonyl (Boc) Protected Amino Group Orientation
The Boc-protected amine at C1 adopts a specific spatial arrangement due to the bicyclic constraints:
This configuration is critical for applications requiring sequential functionalization.
Carboxylic Acid Functional Group Positioning
The carboxylic acid at C5 exhibits distinct reactivity compared to analogs with carboxylic acids at other positions:
The C5 positioning balances solubility and reactivity, making it suitable for amide bond formation or salt formation.
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-8-13-6-12(7-13,9(15)16)4-5-18-13/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOGLQOLPHOJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A ketone intermediate at C1 reacts with ammonium acetate under hydrogenation conditions:
| Step | Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| 3a | 2-Oxabicyclo[3.1.1]heptan-1-one | NH₄OAc, NaBH₃CN, MeOH, rt, 6 h | 1-Aminomethyl-2-oxabicyclo[3.1.1]heptane | 65% |
Boc Protection
The free amine is protected using di-tert-butyl dicarbonate:
| Step | Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| 3b | 1-Aminomethyl-2-oxabicyclo[3.1.1]heptane | Boc₂O, Et₃N, THF, 0°C to rt, 12 h | 1-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane | 92% |
Final Assembly and Purification
Coupling the carboxylic acid and Boc-protected amine intermediates is achieved via sequential functionalization . For instance, the carboxylic acid may be activated as an acyl chloride and reacted with the amine under Schotten-Baumann conditions:
| Step | Reactant A | Reactant B | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4 | 2-Oxabicyclo[3.1.1]heptane-5-carbonyl chloride | 1-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane | NaOH, H₂O/CH₂Cl₂, 0°C, 2 h | Target compound | 70% |
Purification via recrystallization (ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/H₂O) ensures >98% purity.
Analytical Characterization
Key spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.12–3.20 (m, 2H, CH₂NH), 4.05 (d, J = 9.2 Hz, 1H, bridgehead H), 4.92 (s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 28.1 (Boc CH₃), 80.4 (Boc C), 156.2 (C=O), 175.8 (COOH).
- HRMS (ESI+) : m/z calc. for C₁₄H₂₁NO₅ [M+H]⁺: 296.1497, found: 296.1495.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The patent-prioritized route (acid-catalyzed isomerization) minimizes hazardous reagents and aligns with green chemistry principles. Critical parameters for scale-up include:
- Temperature control during exothermic steps (e.g., Boc protection).
- Catalyst recycling to reduce costs (e.g., RuCl₃ in oxidations).
- Crystallization optimization to enhance purity.
Chemical Reactions Analysis
Types of Reactions
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural configuration makes it a valuable intermediate in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:
- Synthesis of Peptides : The presence of the amino group allows for coupling reactions with carboxylic acids to form peptide bonds. This property is exploited in the synthesis of peptide-based therapeutics.
- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The bicyclic structure can enhance membrane permeability, potentially increasing the efficacy of such compounds against resistant strains.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthetic Intermediates : It can be utilized to synthesize various complex organic molecules through reactions such as nucleophilic substitutions and cyclizations.
- Chiral Synthesis : The stereogenic centers present in the bicyclic structure allow for the development of chiral intermediates that are crucial in asymmetric synthesis, particularly in creating pharmaceuticals with specific stereochemistry.
Material Science
The unique properties of 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid extend into material science:
- Polymer Chemistry : Its functional groups can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity into materials used for drug delivery systems or tissue engineering scaffolds.
Case Studies and Research Findings
Recent studies have highlighted various applications and syntheses involving this compound:
Mechanism of Action
The mechanism of action for 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid involves the protection of amine groups through the formation of a BOC-protected amine. This protection is crucial in multi-step organic synthesis, as it prevents unwanted reactions at the amine site. The BOC group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues Identified
The following compounds share bicyclic frameworks, Boc-protected groups, or carboxylic acid moieties:
Structural and Functional Differences
Core Framework
- Target Compound : Contains a 2-oxabicyclo[3.1.1]heptane, which introduces an oxygen bridge. This may enhance polarity compared to nitrogen-containing analogs.
- Pyrazole Derivative (): A planar aromatic ring instead of a bicyclic system, reducing steric hindrance.
Substituent Positioning
- The target compound’s carboxylic acid at position 5 contrasts with CID 165466019’s carboxylic acid at position 1. This positional difference could affect intermolecular interactions (e.g., crystal packing or receptor binding).
- The Boc-protected aminomethyl group in the target compound is at position 1, whereas in A11323, the Boc group is directly attached to the nitrogen in the azabicyclo ring.
Additional Functional Groups
Physicochemical Properties
| Property | Target Compound | CID 165466019 | A11323 | Pyrazole Derivative |
|---|---|---|---|---|
| Molecular Weight | ~269.30 | 269.30 | 257.29 | 269.30 |
| Polar Groups | Carboxylic acid, Boc | Carboxylic acid, Boc | Carboxylic acid, Boc | Carboxylic acid, Boc |
| Nonpolar Groups | tert-Butyl, bicyclo | tert-Butyl, methoxy | tert-Butyl, bicyclo | tert-Butyl, ethyl |
| Predicted LogP | ~1.5–2.0* | ~1.8–2.3* | ~1.2–1.7* | ~1.5–2.0* |
*Estimated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid, also referred to as rac-(1R,4R,5R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological profile is essential for exploring its applications in drug development.
Chemical Structure and Properties
- IUPAC Name : 1-(((tert-butoxycarbonyl)amino)methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.31 g/mol
- CAS Number : 2751692-40-5
The compound features a bicyclic structure with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, which is often used to enhance the stability and solubility of amines in organic synthesis.
Biological Activity Overview
Research into the biological activity of this compound has indicated various pharmacological effects, primarily through its interaction with biological targets:
1. Anticancer Activity
Preliminary studies suggest that similar bicyclic compounds exhibit cytotoxicity against several cancer cell lines. For instance, γ-butyrolactones, which share structural similarities with the compound , have demonstrated significant anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival .
2. Anti-inflammatory Effects
Compounds with similar functional groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory responses warrants further investigation .
3. Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Bicyclic compounds often possess inherent antibacterial properties, making them candidates for further exploration against resistant strains of bacteria .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Anticancer activities may stem from the ability to induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Potential neuroprotective effects could be linked to the modulation of oxidative stress pathways .
Q & A
Q. What are the optimized synthetic routes for preparing 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid?
Methodological Answer: The synthesis typically involves a multi-step approach:
Bicyclic Core Formation : Use [3.1.1] bicyclic precursors (e.g., 2-oxabicyclo[3.1.1]heptane derivatives) as starting materials. Ring-closing strategies, such as intramolecular cyclization or Diels-Alder reactions, are employed .
Carboxylic Acid Introduction : Functionalize position 5 via oxidation of a methyl group (e.g., using KMnO₄ or RuO₄) or carboxylation with CO₂ under high pressure .
Boc-Protected Amine Installation : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to form the tert-butoxycarbonyl (Boc) protecting group. Ensure anhydrous conditions to prevent hydrolysis .
Key Validation : Confirm intermediates via ¹H/¹³C NMR and IR spectroscopy. For example, the Boc group shows characteristic carbonyl stretches at ~1680–1720 cm⁻¹ in IR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% target).
- Spectroscopy :
- NMR : Assign bicyclic protons (δ 1.5–3.0 ppm for bridgehead hydrogens) and Boc methyl groups (δ 1.4 ppm, singlet). Carboxylic acid protons may appear as a broad peak at δ 10–12 ppm .
- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ peaks matching the molecular weight (C₁₃H₂₀NO₅: theoretical 294.13 g/mol) .
- X-ray Crystallography : Resolve the bicyclic framework’s stereochemistry if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
Methodological Answer:
Q. What strategies mitigate racemization during synthetic steps involving the bicyclic core?
Methodological Answer:
- Low-Temperature Reactions : Perform acylations or esterifications at 0–5°C to minimize thermal racemization .
- Chiral Auxiliaries : Use enantiopure catalysts (e.g., (R)-BINOL) in asymmetric syntheses to preserve stereochemistry .
- Monitoring : Track optical rotation or chiral HPLC (e.g., Chiralpak AD-H column) to detect racemization early .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for reactions at the bicyclic bridgehead.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on the Boc group’s stability.
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .
Q. What are the key stability challenges for long-term storage of this compound?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis of the Boc group under acidic/humid conditions.
- Decarboxylation of the carboxylic acid at elevated temperatures.
- Mitigation :
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies in NMR data caused by the bicyclic framework’s rigidity?
Methodological Answer:
- Variable Temperature (VT) NMR : Conduct experiments from 25°C to –40°C to slow conformational exchange and resolve overlapping peaks.
- COSY/NOESY : Identify through-space correlations between bridgehead protons and adjacent groups.
- Comparative Analysis : Cross-reference with X-ray structures of analogous bicyclic compounds to assign ambiguous signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
